molecular formula C14H14O4 B14612805 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester CAS No. 60336-07-4

2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B14612805
CAS No.: 60336-07-4
M. Wt: 246.26 g/mol
InChI Key: WXKTYPNLQJFAFK-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

2-Furancarboxylic acid+EthanolAcid Catalyst2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester+Water\text{2-Furancarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Furancarboxylic acid+EthanolAcid Catalyst​2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl alcohol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester
  • 2-Furancarboxylic acid, 5-(4-hydroxyphenyl)-, ethyl ester
  • 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester

Uniqueness

2-Furancarboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

60336-07-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

WXKTYPNLQJFAFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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